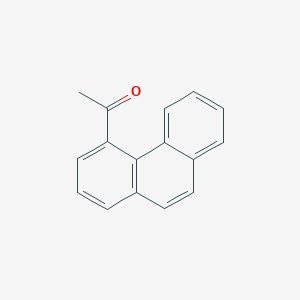

4-Acetylphenanthrene

Description

BenchChem offers high-quality 4-Acetylphenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylphenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

26698-33-9 |

|---|---|

Molecular Formula |

C16H12O |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

1-phenanthren-4-ylethanone |

InChI |

InChI=1S/C16H12O/c1-11(17)14-8-4-6-13-10-9-12-5-2-3-7-15(12)16(13)14/h2-10H,1H3 |

InChI Key |

NQUAUYFCIGKDFS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Steric Hindrance of 4-Acetylphenanthrene

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance inherent in the 4-acetylphenanthrene molecule. As a sterically congested ketone, its unique structural properties present significant challenges and opportunities in synthesis and application.[1][2] This document delves into the fundamental principles of steric effects within polycyclic aromatic hydrocarbons (PAHs), focusing on the profound impact of the acetyl group at the 4-position of the phenanthrene nucleus. We will explore the conformational distortions, altered electronic properties, and modulated reactivity that arise from this specific substitution. This guide synthesizes theoretical principles with practical experimental and computational methodologies, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this intriguing molecule.

Introduction: The Concept of Steric Hindrance in Polycyclic Aromatic Systems

Steric effects, arising from the spatial arrangement of atoms, are nonbonding interactions that critically influence the shape, stability, and reactivity of molecules.[3] In the realm of polycyclic aromatic hydrocarbons (PAHs), these effects are often pronounced due to the rigid, planar nature of the fused ring systems. A key manifestation of steric strain in these molecules is the peri interaction, which occurs between substituents located at positions that are spatially close despite being separated by several bonds.[4]

Phenanthrene, a three-ring aromatic hydrocarbon, possesses a "bay region" between the C4 and C5 positions. This region is a hotbed of steric congestion. When a substituent is introduced at the C4 position, it inevitably interacts with the hydrogen atom at C5, leading to significant repulsive forces. This guide focuses on 4-acetylphenanthrene, a classic example where the placement of a bulky acetyl group in this bay region induces notable structural and chemical consequences.[1][2]

The Unique Structural Landscape of 4-Acetylphenanthrene

The introduction of an acetyl group (—COCH₃) at the C4 position of phenanthrene creates a classic case of steric hindrance. The van der Waals radii of the atoms in the acetyl group and the hydrogen atom at C5 overlap significantly, leading to a state of high intramolecular strain.[4] This strain forces the molecule to adopt a conformation that minimizes these unfavorable interactions, resulting in several key structural and electronic perturbations.

Conformational Distortion and Loss of Planarity

To alleviate the steric clash between the acetyl group and the C5 hydrogen, the molecule undergoes significant geometrical distortion:

-

Out-of-Plane Rotation: The most significant change is the rotation of the acetyl group out of the plane of the phenanthrene ring. The C(4)-C(carbonyl) bond twists, increasing the dihedral angle between the plane of the acetyl group and the aromatic ring. This minimizes the repulsion but comes at the energetic cost of disrupting π-conjugation.

-

Aromatic Core Distortion: In highly strained systems, the phenanthrene backbone itself can deform from perfect planarity, adopting a slight helical twist to accommodate the bulky substituent.[5] This has been observed in other severely crowded 4,5-disubstituted phenanthrenes.[5][6]

Disruption of Electronic Conjugation

The out-of-plane rotation of the acetyl group has profound electronic consequences. In a planar conformation, the π-system of the carbonyl group would be conjugated with the extended π-system of the phenanthrene rings. This conjugation is stabilizing and affects the molecule's electronic absorption spectrum. However, due to the sterically-enforced twist, this overlap is significantly reduced. This leads to:

-

Changes in UV-Visible absorption spectra compared to other, non-hindered acetylphenanthrene isomers (e.g., 2-acetyl or 9-acetylphenanthrene).

-

Alterations in the infrared (IR) stretching frequency of the carbonyl group (C=O).

Modulated Chemical Reactivity

Steric hindrance is a primary determinant of chemical reactivity.[3] For 4-acetylphenanthrene, this is evident in several ways:

-

Synthesis Challenges: The formation of 4-acetylphenanthrene via electrophilic substitution reactions like Friedel-Crafts acetylation is notoriously inefficient.[7][8] The bulky electrophile (acetyl cation complex) is sterically prevented from attacking the C4 position, leading to very low yields. The 4-phenanthryl position has been shown to have a very low relative reactivity in competitive acetylation experiments.[8]

-

Reduced Carbonyl Reactivity: The acetyl group's carbonyl carbon is shielded by the adjacent aromatic ring system, making it less accessible to nucleophiles. Reactions such as hydride reduction or Grignard addition are significantly slower compared to less hindered ketones.

-

Inefficient Derivatization: Attempts to convert the 4-cyano group to a 4-acetyl group are also noted to be highly inefficient due to this steric hindrance.[2][7]

Methodologies for Analyzing Steric Hindrance

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required to fully characterize the steric effects in 4-acetylphenanthrene.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous evidence of molecular structure in the solid state.[9][10]

Causality Behind Experimental Choice: This technique directly visualizes the three-dimensional arrangement of atoms, allowing for precise measurement of bond lengths, bond angles, and dihedral angles. It is the gold standard for confirming the out-of-plane twist of the acetyl group and any distortion in the phenanthrene backbone.

Expected Data Output: An X-ray structure of 4-acetylphenanthrene would provide quantitative data on:

-

The dihedral angle between the acetyl group and the aromatic ring.

-

Elongated bond lengths for the C4-C(carbonyl) bond due to strain.

-

The precise distance between the acetyl methyl protons and the C5 proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides powerful insights into the through-bond and through-space connectivity of atoms in solution, reflecting the molecule's solution-phase conformation.[11][12]

-

¹H NMR: The proton at the C5 position is expected to be significantly deshielded (shifted downfield) due to its forced proximity to the electron cloud of the carbonyl group, an effect known as anisotropic deshielding.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the premier NMR technique for confirming spatial proximity.[13][14][15][16] The Nuclear Overhauser Effect (NOE) is a through-space interaction where the magnetization of one nucleus affects a nearby nucleus, with the effect being proportional to the inverse sixth power of the distance between them (1/r⁶).[13][14] A strong cross-peak in a NOESY spectrum between the methyl protons of the acetyl group and the proton at C5 provides unequivocal evidence that they are close in space, directly confirming the steric hindrance.

-

Sample Preparation: Dissolve 5-10 mg of 4-acetylphenanthrene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.[14]

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for good spectral dispersion). Tune and match the probe for the ¹H frequency.

-

Parameter Optimization:

-

Acquire a standard 1D ¹H spectrum to determine the chemical shifts and identify the target resonances (acetyl methyl group and the aromatic region, specifically the C5-H).

-

Measure the spin-lattice relaxation time (T₁) for the protons of interest. This is crucial for setting the experimental parameters correctly.

-

Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ to ensure full relaxation between scans.

-

The mixing time (tm) is the most critical parameter.[13][14] It is the period during which the NOE transfer occurs. For small molecules like 4-acetylphenanthrene, a mixing time roughly equal to T₁ is a good starting point (e.g., 500-800 ms). A series of NOESY experiments with varying mixing times can be run to build up an NOE curve for quantitative distance measurements.

-

-

Data Acquisition: Run the 2D NOESY experiment (e.g., using a standard noesygpph pulse sequence). The experiment time will depend on the sample concentration and desired signal-to-noise ratio but typically ranges from 1 to several hours.

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.

-

Phase the spectrum carefully. For small molecules, the diagonal peaks and cross-peaks should have opposite phases.[14]

-

Analyze the spectrum for a cross-peak correlating the acetyl methyl singlet with the doublet corresponding to the C5 proton. The volume of this cross-peak is related to the distance between these protons.

-

Computational Chemistry

Theoretical calculations using quantum chemistry methods provide invaluable insights that complement experimental data.[17][18]

Causality Behind Method Choice: Computational models, such as those based on Density Functional Theory (DFT), can predict the minimum energy conformation of the molecule in the gas phase or in solution (using a solvent model).[11][19] This allows for the quantification of steric strain and the exploration of conformations that may be difficult to isolate experimentally.

Methodology and Expected Output:

-

Structure Optimization: A starting geometry of 4-acetylphenanthrene is built and its geometry is optimized to find the lowest energy structure.

-

Analysis: From the optimized structure, key parameters can be calculated:

-

The dihedral angle of the acetyl group.

-

The strain energy associated with the steric hindrance.

-

Simulated NMR chemical shifts and IR frequencies, which can be directly compared with experimental values for validation.

-

-

Reactivity Modeling: Transition state calculations can model reaction pathways, providing quantitative data on the activation energy barriers for reactions at the acetyl group, thereby explaining the observed low reactivity.

Summary of Key Data

The following table summarizes the expected quantitative outcomes from the analysis of 4-acetylphenanthrene's steric hindrance.

| Parameter | Method of Determination | Expected Outcome | Significance |

| Acetyl Group Dihedral Angle | X-ray Crystallography, DFT | Significantly > 0° (e.g., 30-60°) | Quantifies the out-of-plane twist due to steric repulsion. |

| C5-¹H Chemical Shift | ¹H NMR | Downfield shift (> 8.5 ppm) | Indicates deshielding due to proximity to the carbonyl group. |

| NOE Cross-Peak Intensity | 2D NOESY | Strong correlation | Confirms through-space proximity (< 5 Å) of acetyl CH₃ and C5-H. |

| Friedel-Crafts Yield | Synthesis Experiment | Very Low (< 5%)[8] | Demonstrates the kinetic barrier to formation due to steric hindrance. |

| Strain Energy | DFT Calculation | High positive value | Quantifies the energetic penalty of the steric clash. |

Visualizations

Chemical Structure and Steric Clash

Caption: Steric clash between the acetyl methyl group and the C5-hydrogen in 4-acetylphenanthrene.

Analytical Workflow Diagram

Caption: Workflow for the comprehensive analysis of steric hindrance in 4-acetylphenanthrene.

Conclusion

The steric hindrance in 4-acetylphenanthrene is a defining feature that dictates its structure, stability, and chemical behavior. The repulsive interaction between the acetyl group and the C5-hydrogen in the bay region forces significant conformational distortions, primarily an out-of-plane rotation of the acetyl group, which in turn disrupts electronic conjugation and severely impedes its synthesis and subsequent reactivity. A thorough understanding of these effects, achieved through the synergistic application of X-ray crystallography, advanced NMR techniques like NOESY, and computational modeling, is essential for any researcher working with sterically congested PAHs. The principles and methodologies detailed in this guide provide a robust framework for predicting, analyzing, and potentially harnessing steric effects in the design of novel molecules for applications in drug discovery and materials science.

References

-

Gore, P. H., & Kamonah, F. S. (1979). A New Synthesis of 4-Acetylphenanthrene. Synthetic Communications, 9(5), 377-382. [Link][1]

-

Taylor & Francis Online. (2006). A New Synthesis of 4-Acetylphenanthrene: Synthetic Communications: Vol 9, No 5. [Link][2]

-

Plu.mx. Peri-condensed aromatics with aliphatic chains as key intermediates for the nucleation of aromatic hydrocarbons. [Link]

-

Pascal Jr., R. A., et al. (1998). X-Ray and quantum chemical studies of strained phenanthrenes. RSC Publishing. [Link][5]

-

Varghese, B., et al. (2016). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. PMC - NIH. [Link][4]

-

ResearchGate. (2025). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. [Link][7]

-

Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624. [Link][8]

-

ResearchGate. (2025). Noncovalent Intra‐ and Intermolecular Interactions in Peri‐Substituted Pnicta Naphthalene and Acenaphthalene Complexes. [Link]

-

University of Wisconsin-Madison, Chemistry. NOESY and EXSY. [Link][13]

-

ResearchGate. (2024). X-ray crystal structures of liquid phenylethanol derivatives obtained... [Link][9]

-

Scilit. (1967). An X-ray Study on the Phase Transition of Phenanthrene Crystal. [Link]

-

RSC Publishing. (2020). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. [Link]

-

Social Research Foundation. (2019). Twisted 4,5-Diarylphenanthrenes via Self-Terminating Cascade Radical Cyclization of Enyne-Allenes. [Link][6]

-

ResearchGate. (2013). X-ray diffraction patterns of phenanthrene (a), chrysene (b) and picene (c) at selected pressures. [Link][10]

-

CF NMR CEITEC. 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link][14]

-

Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link][15]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link][16]

-

MDPI. (2020). Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives. [Link][11]

-

PMC - NIH. (2021). Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity. [Link][12]

-

ResearchGate. (2025). Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives. [Link][19]

-

MDPI. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. [Link][17]

-

PMC - NIH. (2016). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. [Link][18]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray and quantum chemical studies of strained phenanthrenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. socialresearchfoundation.com [socialresearchfoundation.com]

- 7. researchgate.net [researchgate.net]

- 8. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives | MDPI [mdpi.com]

- 12. Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOESY and EXSY [chem.ch.huji.ac.il]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Bay-Region Steric Crowding in 4-Substituted Phenanthrenes: A Technical Guide for Researchers

Abstract

This in-depth technical guide is designed for researchers, scientists, and drug development professionals investigating the nuanced world of polycyclic aromatic hydrocarbons (PAHs). We delve into the critical, yet often overlooked, phenomenon of bay-region steric crowding in 4-substituted phenanthrenes. This guide moves beyond a superficial overview, providing a robust framework for understanding, predicting, and manipulating the profound effects of steric hindrance on the molecular architecture, reactivity, and biological activity of these fascinating compounds. Through a synthesis of field-proven insights, detailed experimental and computational protocols, and illustrative case studies, we aim to equip the reader with the knowledge to harness the principles of steric crowding in their own research endeavors.

Introduction: The Phenanthrene Scaffold and the Significance of the Bay Region

Phenanthrene, a fundamental three-ring aromatic hydrocarbon, serves as a core structural motif in a vast array of natural products, pharmaceuticals, and materials. Its deceptively simple structure belies a rich and complex reactivity profile, much of which is dictated by the unique electronic and steric environment of its different regions. Of particular interest is the "bay region," the sterically congested area between the C4 and C5 positions.

The introduction of a substituent at the 4-position of the phenanthrene nucleus creates a fascinating case of intramolecular steric strain. The proximity of the 4-substituent to the hydrogen atom at the 5-position forces the molecule to deviate from planarity, inducing a helical twist in the aromatic backbone. This distortion is not a mere structural curiosity; it has profound implications for the molecule's fundamental properties.

This guide will explore the origins of this steric crowding, the methods to quantify its magnitude, and its far-reaching consequences on chemical reactivity and biological function.

The Genesis of Steric Strain: A Molecular Perspective

The planarity of an aromatic system is a key contributor to its stability, allowing for maximal overlap of p-orbitals and delocalization of π-electrons. However, when a substituent is introduced at the 4-position of phenanthrene, a classic steric clash ensues between this substituent and the hydrogen atom at the 5-position. To alleviate this repulsion, the molecule undergoes a conformational distortion, twisting the phenanthrene backbone out of planarity. The magnitude of this distortion is directly proportional to the size of the 4-substituent.

This phenomenon is not unique to phenanthrene and is observed in other PAHs with similar bay regions, such as chrysene and benzo[a]pyrene. The resulting non-planar, helical structure is a key determinant of the molecule's physical and chemical properties.

Synthesis of 4-Substituted Phenanthrenes: A Practical Workflow

The synthesis of 4-substituted phenanthrenes is a critical first step in studying bay-region steric crowding. A versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a variety of aryl and other substituents at the 4-position.

Experimental Protocol: Synthesis of 4-Arylphenanthrenes via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-arylphenanthrenes starting from 9-bromophenanthrene, which can be readily prepared from phenanthrene.[1]

Materials:

-

9-Bromophenanthrene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

-

Ethanol/Water (1:1 v/v) or other suitable solvent system

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or other suitable drying agent

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9-bromophenanthrene (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and the base (2.0 mmol).

-

Solvent Addition: Add the solvent system (e.g., 3 mL of a 1:1 mixture of ethanol and water) to the flask.[2]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for the time required for the reaction to go to completion, as monitored by thin-layer chromatography (TLC).[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).[2]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis of 4-arylphenanthrenes via Suzuki-Miyaura coupling.

Quantifying Steric Crowding: Experimental and Computational Approaches

A quantitative understanding of bay-region steric crowding is essential for establishing structure-property relationships. A combination of experimental techniques and computational modeling provides a powerful toolkit for this purpose.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[4][5][6] It provides precise measurements of bond lengths, bond angles, and, most importantly for this discussion, the dihedral angles that quantify the degree of twisting in the phenanthrene backbone.

Key Parameters to Analyze:

-

Bay-Region Dihedral Angle: The dihedral angle between the two terminal aromatic rings is a direct measure of the out-of-plane distortion.

-

Bond Angle Distortion: Steric strain can also manifest as in-plane distortions, with bond angles in the bay region deviating from the ideal 120° for sp²-hybridized carbons.[7]

-

Intramolecular Distances: The distance between the closest atoms of the 4-substituent and the 5-hydrogen provides a direct indication of the severity of the steric clash.

| 4-Substituent | Bay-Region Dihedral Angle (°) | Reference |

| H | ~0 | [8] |

| CH₃ | >10 | [9] |

| Br | ~28.5 | |

| C(CH₃)₃ | >30 |

Table 1: Representative bay-region dihedral angles in 4-substituted phenanthrenes, illustrating the impact of substituent size on the out-of-plane distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable insights into its conformation and dynamics in solution.[10]

Key NMR Techniques and Observations:

-

¹H NMR Chemical Shifts: The proton at the 5-position (H-5) experiences a significant downfield shift due to the anisotropic effect of the 4-substituent and the steric compression.[11][12] The magnitude of this shift can be correlated with the degree of steric hindrance.[13]

-

Nuclear Overhauser Effect (NOE): NOE experiments can be used to probe through-space interactions between the 4-substituent and H-5, providing qualitative and sometimes quantitative information about their proximity.

-

Variable Temperature (VT) NMR: For molecules with multiple stable conformations, VT-NMR can be used to study the dynamics of their interconversion and to determine the thermodynamic parameters of the conformational equilibrium.[14][15][16][17][18]

Computational Chemistry: A Powerful Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying sterically crowded systems.[19][20][21][22] They allow for the prediction of molecular geometries, the quantification of steric strain energy, and the exploration of reaction pathways.

A General Workflow for DFT Analysis of Steric Strain:

-

Model Building: Construct a 3D model of the 4-substituted phenanthrene molecule.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) is a common starting point.[21]

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

-

Analysis of Structural Parameters: Analyze the optimized geometry to determine key parameters such as dihedral angles, bond angles, and intramolecular distances.

-

Quantification of Strain Energy: The steric strain energy can be estimated by comparing the energy of the distorted molecule to a hypothetical planar reference state.

Caption: A typical workflow for the computational analysis of steric strain in 4-substituted phenanthrenes using DFT.

Consequences of Bay-Region Steric Crowding

The structural distortions induced by bay-region steric crowding have a cascade of effects on the chemical and biological properties of 4-substituted phenanthrenes.

Impact on Chemical Reactivity

Steric hindrance in the bay region can significantly modulate the reactivity of the phenanthrene core.

-

Diels-Alder Reactions: The planarity of the diene is a critical factor in Diels-Alder reactions. The twisting of the phenanthrene backbone due to a bulky 4-substituent can decrease its reactivity as a diene in cycloaddition reactions.[23][24][25][26][27][28]

-

Electrophilic Aromatic Substitution: The accessibility of the aromatic rings to electrophiles can be hindered by bulky substituents in the bay region, potentially altering the regioselectivity of substitution reactions.

-

Formation of Metabolites: In the context of drug metabolism, the steric environment around the bay region can influence the binding of enzymes like cytochrome P450, affecting the rate and regioselectivity of metabolic transformations.

Influence on Biological Activity: The Case of Carcinogenicity

The bay-region theory of PAH carcinogenesis posits that the formation of diol epoxides in the bay region is a critical step in the metabolic activation of these compounds to their ultimate carcinogenic forms. Steric crowding in this region can have a complex and sometimes counterintuitive effect on tumorigenicity.

For example, the introduction of a methyl group in the bay region of some PAHs has been shown to enhance their tumorigenic activity.[1][7] This has been attributed to the steric strain promoting the formation of the more reactive diol epoxide conformer. However, excessive steric hindrance can also inhibit the necessary enzymatic transformations, leading to a decrease in carcinogenic potential.[1] This highlights the delicate balance of steric and electronic factors that govern the biological activity of these molecules.

Case Study: The Impact of a 4-tert-Butyl Substituent

The tert-butyl group is a classic example of a bulky substituent used to probe the effects of steric hindrance. The synthesis of 4-tert-butylphenanthrene and its derivatives allows for a systematic investigation of the consequences of severe bay-region crowding.[29][30][31][32]

X-ray crystallographic studies of 4-tert-butyl-substituted phenanthrenes reveal a significant out-of-plane distortion, with bay-region dihedral angles exceeding 30 degrees. This severe twisting of the aromatic backbone would be expected to have a dramatic impact on its reactivity and biological properties. For instance, the Diels-Alder reactivity of the central ring is likely to be significantly diminished compared to less hindered phenanthrenes.

Conclusion and Future Directions

Bay-region steric crowding in 4-substituted phenanthrenes is a powerful determinant of their molecular structure, reactivity, and biological activity. By understanding and harnessing the principles outlined in this guide, researchers can rationally design and synthesize novel phenanthrene derivatives with tailored properties.

Future research in this area will likely focus on:

-

Developing novel synthetic methodologies for the introduction of a wider range of functional groups into the 4-position of phenanthrene.

-

Utilizing advanced spectroscopic and computational techniques to gain a more detailed understanding of the dynamic conformational behavior of these molecules in solution.

-

Exploring the application of sterically crowded phenanthrenes in materials science, for example, as chiral dopants in liquid crystals or as components of novel electronic materials.

-

Further elucidating the complex relationship between bay-region steric strain and biological activity , with the aim of designing safer and more effective therapeutic agents.

This guide provides a solid foundation for researchers to embark on or advance their investigations into the fascinating and impactful world of sterically hindered phenanthrenes.

References

-

Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

-

Bay region distortions in cyclopenta[a]phenanthrenes. PubMed.

-

Numbering scheme for the positions in the phenanthrene ring system used for NMR assignments. ResearchGate.

-

bmse000560 Phenanthrene at BMRB. BMRB.

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

-

Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF.

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph.

-

Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers.

-

Instructions for Variable Temperature (VT) Operation. NMR.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.

-

Single crystal X-ray diffraction | Crystallography Class.... Fiveable.

-

Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.

-

Variable Temperature NMR Experiments. University of Oxford.

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

-

Single-Crystal X-Ray Diffraction. SERC (Carleton).

-

Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions.

-

How perfluorination alters PAH stability: Benchmarking DFT with CCSD(T) isomerization energies of perfluorinated PAHs. ResearchGate.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.

-

Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison.

-

The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes. PubMed.

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC.

-

Organoborane coupling reactions (Suzuki coupling). PMC.

-

Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. Jeol USA.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

-

High Temperature NMR. University of Notre Dame.

-

Variable Temperature. University of Alberta.

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate.

-

The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes. PubMed.

-

Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.

-

Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC.

-

Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects. MDPI.

-

Theoretical study of Diels-Alder reaction: Role of substituent in regioselectivity and aromaticity. ResearchGate.

-

The Diels-Alder Reaction. Master Organic Chemistry.

-

Synthesis of Novel p-tert-Butylcalix[33]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI.

-

Synthesis, characterisation and structural elucidation of novel 4-tert-butylbenzohydrazone and its Cu(II), Ni(II), Co(II) and Mn(II) complexes. ResearchGate.

-

Synthesis and reaction characterization of 4-tert-butylcatechol. ResearchGate.

-

Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.

-

the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. Beilstein Journals.

-

Why can anthracene, but not phenanthrene, take part in Diels–Alder reactions?. Chemistry Stack Exchange.

Sources

- 1. The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]

- 7. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]

- 9. Bay region distortions in cyclopenta[a]phenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. Solvent-induced chemical shifts in sterically hindered polynuclear aromatic hydrocarbons - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. nmrlab.ku.edu [nmrlab.ku.edu]

- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 19. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. mdpi.com [mdpi.com]

- 27. BJOC - Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction [beilstein-journals.org]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 29. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 30. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. bmse000560 Phenanthrene at BMRB [bmrb.io]

Regioselectivity of phenanthrene Friedel-Crafts acetylation

An In-Depth Technical Guide to the Regioselectivity of Phenanthrene Friedel-Crafts Acetylation

Abstract

The Friedel-Crafts acetylation of phenanthrene is a foundational electrophilic aromatic substitution that serves as a critical gateway for the synthesis of a diverse array of functionalized polycyclic aromatic hydrocarbons (PAHs). These derivatives are pivotal in the development of pharmaceuticals, organic electronics, and advanced materials. However, the utility of this reaction is dictated by the ability to control its regioselectivity. Phenanthrene possesses five distinct reactive sites (1, 2, 3, 4, and 9), often leading to complex isomer mixtures that are challenging to separate. This technical guide provides a comprehensive exploration of the mechanistic underpinnings and experimental parameters that govern the regioselective acetylation of the phenanthrene core. We will dissect the interplay of kinetic and thermodynamic control, the profound influence of solvent choice, and the roles of catalyst and temperature, offering field-proven insights to guide researchers in selectively targeting the desired acetylphenanthrene isomer.

The Phenanthrene Nucleus: An Electronic and Steric Overview

The regiochemical outcome of the Friedel-Crafts acetylation is fundamentally rooted in the electronic structure of the phenanthrene molecule. As a non-linear, fused three-ring aromatic system, the electron density is not uniformly distributed, leading to positions with varying susceptibility to electrophilic attack.

The reaction proceeds via the formation of a positively charged acylium ion (CH₃CO⁺) from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2][3]. This electrophile is then attacked by the nucleophilic π-system of the phenanthrene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland or sigma complex[4]. The stability of this intermediate is the primary determinant of the reaction pathway.

Attack at the 9-position results in a highly stabilized carbocation, as the positive charge can be delocalized across the system while preserving two intact benzene rings, thereby retaining significant aromatic character[4]. Consequently, the 9-position exhibits heightened reactivity and is often the site of initial, rapid substitution[4]. The relative reactivities of other positions have been determined, highlighting the nuanced electronic landscape of the molecule[5][6].

Caption: Phenanthrene structure with key reactive sites highlighted.

The Duality of Control: Kinetic vs. Thermodynamic Pathways

The distribution of acetylphenanthrene isomers is a classic example of the competition between kinetic and thermodynamic reaction control.[7]

-

Kinetic Control: This regime governs reactions that are rapid, irreversible, and conducted under mild conditions (e.g., low temperatures). The major product is the one that is formed the fastest—the one with the lowest activation energy barrier. For phenanthrene acetylation, the 9-acetylphenanthrene isomer is the kinetically controlled product due to the superior stability of its sigma complex intermediate.[5][7][8][9]

-

Thermodynamic Control: This regime is favored under more vigorous conditions (e.g., higher temperatures, longer reaction times) where the reaction is reversible.[5] Under these conditions, an equilibrium is established between the isomers. The product distribution reflects the relative thermodynamic stabilities of the final products. The 2- and 3-acetylphenanthrenes are the most thermodynamically stable isomers and will predominate if the reaction is allowed to reach equilibrium.[5][7][9]

The Friedel-Crafts acetylation of phenanthrene is reversible, meaning that the initially formed kinetic product can undergo deacylation or rearrangement to the more stable thermodynamic products over time.[5][7][9] This phenomenon is particularly evident in certain solvents where the 9- and 1-isomers are observed to convert into the 3- and 2-isomers with prolonged reaction times.[5][6][8]

Caption: Kinetic vs. Thermodynamic reaction pathways in phenanthrene acetylation.

The Decisive Role of the Solvent

The choice of solvent has the most dramatic and well-documented effect on the regioselectivity of phenanthrene acetylation.[8] The solvent influences the solubility of the reactants and intermediates, the activity of the Lewis acid catalyst, and the position of the kinetic-thermodynamic equilibrium.

The isomer distributions in various solvents are summarized below:

| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) | Dominant Product |

| Nitrobenzene | - | 27 | 65 | - | 8 | 3-isomer (Thermodynamic) |

| Nitromethane | - | - | 64 | - | - | 3-isomer (Thermodynamic) |

| Benzene | - | - | 47 | - | - | 3-isomer (Thermodynamic) |

| Carbon Disulphide | - | - | 39-50 | 8 | - | 3-isomer (Thermodynamic) |

| Chloroform | 18 | - | 37 | 0.5 | 37 | 3- & 9-isomers (Mixed) |

| Ethylene Dichloride | 2 | 4 | - | - | 54 | 9-isomer (Kinetic) |

Data extracted from Girdler, R. B., Gore,P. H., & Thadani, C. K. (1967) and BenchChem Technical Support Center documents.[5][6][10]

Analysis:

-

Polar, Coordinating Solvents (Nitrobenzene, Nitromethane): These solvents strongly favor the formation of the thermodynamically stable 3-acetylphenanthrene .[5][8] They can stabilize the polar intermediates and facilitate the reversible rearrangement process, pushing the reaction towards thermodynamic equilibrium.

-

Non-Polar Solvents (Ethylene Dichloride): In contrast, a less polar solvent like ethylene dichloride favors the formation of the kinetically controlled 9-acetylphenanthrene .[5][8] These conditions do not facilitate rearrangement as effectively, trapping the product that is formed fastest.

-

Intermediate Solvents (Chloroform, Carbon Disulphide): These solvents often yield significant mixtures of isomers, reflecting a delicate balance between kinetic and thermodynamic factors.[5][6][10]

Experimental Protocol: Selective Friedel-Crafts Acetylation

This protocol provides a generalized framework. The choice of solvent is the primary variable for targeting a specific isomer and must be selected based on the data in the preceding section.

Materials

-

Phenanthrene (1 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 2.5 equivalents)

-

Acetyl Chloride (CH₃COCl) (1 - 1.5 equivalents)

-

Anhydrous Solvent (e.g., Nitrobenzene for 3-isomer, Ethylene Dichloride for 9-isomer)

-

Nitrogen or Argon gas supply

-

Ice/water bath

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup & Procedure

Caption: Experimental workflow for the Friedel-Crafts acetylation of phenanthrene.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene (1 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).[8] The use of flame-dried glassware and an inert atmosphere is critical as both AlCl₃ and acetyl chloride are highly sensitive to moisture.[1]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.[8] This initial cooling helps to control the exothermic reaction that occurs upon addition of the catalyst and acylating agent.[1]

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1-2.5 eq.) to the stirred solution while maintaining the temperature.

-

Acylation: Add acetyl chloride (1-1.5 eq.) dropwise from the dropping funnel to the reaction mixture over a period of approximately 30 minutes, ensuring the temperature remains between 0-5 °C.[8]

-

Reaction Progression: After the addition is complete, the reaction may be stirred at low temperature or allowed to warm to room temperature. The optimal reaction time (typically 1-4 hours) and temperature depend on the desired outcome (kinetic vs. thermodynamic) and should be monitored by Thin-Layer Chromatography (TLC).[7]

-

Work-Up and Quenching: Once the reaction is deemed complete by TLC, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][10] This step quenches the reaction, hydrolyzes the aluminum chloride complexes, and moves the inorganic salts into the aqueous phase.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[8]

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification and Characterization: The resulting crude product will likely be a mixture of isomers. Purify the desired acetylphenanthrene isomer by column chromatography on silica gel or by recrystallization.[8] Characterize the final product using appropriate analytical techniques such as NMR, GC-MS, and IR spectroscopy to confirm its identity and purity.[8]

Troubleshooting & Optimization

-

Low Yield of Desired Isomer: The isomer distribution is highly sensitive to conditions.[10] Re-evaluate your choice of solvent, temperature, and reaction time based on the principles of kinetic and thermodynamic control.[7][8]

-

Complex Isomer Mixture: Due to phenanthrene's multiple reactive sites, a mixture is common.[8][10] For kinetic products (e.g., 9-isomer), use milder conditions and shorter reaction times.[8] For thermodynamic products (e.g., 3-isomer), use solvents like nitrobenzene and consider longer reaction times.[8]

-

Formation of Diacylated Products: This can occur, especially with electron-rich phenanthrene derivatives.[10] Use milder conditions, such as lower temperatures or a slight reduction in the amount of catalyst and acetyl chloride, to minimize this side reaction.[10]

Conclusion

The regioselective Friedel-Crafts acetylation of phenanthrene is a controllable process, but one that requires a nuanced understanding of the underlying physical organic principles. The dichotomy between kinetic and thermodynamic control is the central theme, with the choice of solvent acting as the primary experimental lever to shift the balance. By carefully selecting reaction conditions—solvent, temperature, and time—researchers can strategically navigate the reaction energy landscape to favor the formation of a specific acetylphenanthrene isomer. This control is paramount for the efficient synthesis of advanced materials and complex molecular architectures for drug development, transforming a potentially non-selective reaction into a precise synthetic tool.

References

- Title: Technical Support Center: Friedel-Crafts Acylation of Phenanthrene Source: Benchchem URL

- Title: Friedel-Crafts acetylation versus benzoylation of phenanthrene: a comparative study Source: Benchchem URL

- Title: Technical Support Center: Improving Regioselectivity of Phenanthrene Acylation Source: Benchchem URL

-

Title: Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes Source: ResearchGate URL: [Link]

- Title: Experiment 1: Friedel-Crafts Acylation Source: Unknown URL

- Title: Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction Source: Unknown URL

- Title: The friedel–crafts acetylation of phenanthrene Source: Journal of the Chemical Society C: Organic URL

- Title: Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes Source: The Hebrew University of Jerusalem URL

- Title: The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity Source: Benchchem URL

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. alexandonian.com [alexandonian.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic vs kinetic control in phenanthrene acylation

An In-Depth Technical Guide to Regioselectivity in the Acylation of Phenanthrene: A Thermodynamic and Kinetic Control Perspective

Introduction

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of keto-functionalities to aromatic systems.[1][2] When applied to polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, the reaction's regioselectivity becomes a critical parameter.[1] Phenanthrene possesses five distinct reactive sites (positions 1, 2, 3, 4, and 9), often leading to a complex mixture of isomers.[3][4] Mastering the acylation of phenanthrene is therefore not merely a matter of reaction execution, but of precise control over the reaction pathway.

This guide provides an in-depth exploration of how the principles of kinetic and thermodynamic control can be expertly manipulated to selectively synthesize specific acylphenanthrene isomers. For researchers and professionals in drug development, where the specific substitution pattern on a scaffold can dramatically alter pharmacological activity, this control is paramount. We will dissect the mechanistic underpinnings, provide field-proven protocols, and offer a clear decision-making framework for achieving desired regiochemical outcomes.

Mechanistic Underpinnings: The Arenium Ion Landscape

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2][5] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acyl halide to form a highly electrophilic acylium ion. This electrophile is then attacked by the π-electron system of the phenanthrene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The regioselectivity of the reaction is dictated by the relative stabilities of the various possible arenium ions and the activation energies leading to their formation.

Phenanthrene's reactivity is not uniform across its carbon framework. The 9,10-bond has a higher degree of double-bond character, making the 9-position particularly susceptible to electrophilic attack.[6] Attack at this position results in an arenium ion where the positive charge is delocalized across two benzene rings without disrupting the aromaticity of the third, leading to a relatively stable intermediate. This makes the 9-position the kinetically favored site of attack.[6]

Conversely, the 2- and 3-acylphenanthrene isomers are the most thermodynamically stable products.[7][8][9] This enhanced stability is attributed to a more favorable overall resonance stabilization in the final, neutral ketone product. The challenge and opportunity for the synthetic chemist lie in navigating the energy landscape to isolate either the fastest-formed product or the most stable product.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

The ability to favor one isomer over another hinges on the principle of reversibility. The Friedel-Crafts acylation of reactive aromatic hydrocarbons is a reversible process, a fact that is fundamental to establishing thermodynamic control.[5][10][11] This reversibility allows for the isomerization of initially formed products to more stable isomers under the right conditions.[3][4]

Kinetic Control dictates the product distribution when the reaction is irreversible or run under conditions where the reverse reaction is slow compared to the forward reaction. The major product is the one that is formed the fastest—the one with the lowest activation energy barrier.[3][7] For phenanthrene acylation, this is typically the 9-isomer .[7][8] These conditions are generally milder:

-

Low Reaction Temperatures: Minimizes the energy available to overcome the activation barrier for the reverse reaction or subsequent isomerizations.

-

Short Reaction Times: The reaction is stopped before significant rearrangement to the thermodynamic product can occur.[3]

Thermodynamic Control governs the product distribution when the reaction is reversible and allowed to reach equilibrium. Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the isomers. The most stable isomer will be the major product, even if it is formed more slowly.[3][11] For phenanthrene acylation, these are the 2- and 3-isomers .[7][8] Conditions favoring thermodynamic control are more vigorous:

-

Higher Reaction Temperatures: Provides sufficient energy to allow for the deacylation-reacylation equilibrium to be established.[4]

-

Longer Reaction Times: Allows the system to reach equilibrium.[3]

-

Catalyst Choice: Polyphosphoric acid (PPA) or an excess of Lewis acid can promote the reversibility required for isomerization.[4]

The interplay between these two control regimes is visually represented in the reaction coordinate diagram below.

Caption: Kinetic product forms faster (lower TS), while the thermodynamic product is more stable (lower final energy).

Practical Application: Solvent as the Primary Control Element

In the Friedel-Crafts acylation of phenanthrene, the choice of solvent is arguably the most powerful tool for directing regioselectivity, often having a more dramatic effect than temperature or time alone.[4]

-

Favoring the Kinetic Product (9-isomer): Non-polar or less polar solvents that do not effectively solvate the charged intermediates tend to favor kinetic control. The standout solvent for producing 9-acetylphenanthrene is ethylene dichloride , which can yield the 9-isomer as the major product.[7][12]

-

Favoring the Thermodynamic Product (3- and 2-isomers): More polar solvents, particularly those that can form complexes with the Lewis acid and intermediates, facilitate the equilibrium needed for thermodynamic control. Nitrobenzene is exceptionally effective, yielding up to 65% of the 3-isomer.[3][7] Nitromethane, benzene, and carbon disulphide also strongly favor the formation of the 3-isomer.[3][7][12] In a solvent like carbon disulphide, it has been observed that the initially formed 9- and 1-isomers gradually convert to the more stable 3- and 2-isomers over time.[3][12]

The following diagram illustrates the decision-making workflow for selectively targeting these isomers.

Caption: Decision workflow for selective phenanthrene acylation.

Quantitative Data: Isomer Distribution in Friedel-Crafts Acetylation

The profound impact of the solvent on product distribution is best illustrated with quantitative data. The following table summarizes the isomer distribution for the Friedel-Crafts acetylation of phenanthrene under various solvent conditions.

| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) | Control Type |

| Ethylene Dichloride | 2 | 4 | - | - | 54 | Kinetic |

| Chloroform | 18 | - | 37 | 0.5 | 37 | Mixed |

| Carbon Disulphide | - | - | 39-50 | 8 | - | Thermodynamic |

| Benzene | - | - | 47 | - | - | Thermodynamic |

| Nitromethane | - | 27 | 64 | - | - | Thermodynamic |

| Nitrobenzene | - | - | 65 | - | - | Thermodynamic |

Data adapted from Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967) and Levy, L. et al. (2007).[7][12] Dashes indicate yields were not reported or were negligible.

Experimental Protocols

The following protocols are illustrative and should be optimized based on laboratory conditions and analytical monitoring (e.g., TLC, GC-MS).

Protocol 1: Kinetically Controlled Synthesis of 9-Acetylphenanthrene

Objective: To synthesize 9-acetylphenanthrene as the major product.

Causality: This protocol uses ethylene dichloride as the solvent and low temperatures to favor the kinetically controlled product, minimizing the potential for rearrangement to the more stable 3- and 2-isomers.[4][7]

Materials:

-

Phenanthrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous 1,2-Dichloroethane (Ethylene Dichloride)

-

Hydrochloric Acid (concentrated and dilute)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve phenanthrene (1 eq) in anhydrous ethylene dichloride.

-

Cooling: Cool the solution in an ice-salt bath to 0-5 °C.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution, ensuring the temperature remains below 5 °C.

-

Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C throughout the addition.[4]

-

Reaction: Stir the reaction mixture at 0-5 °C for a short duration (e.g., 1 hour). Monitor the reaction progress closely by TLC to avoid the formation of thermodynamic byproducts.

-

Quenching: Upon completion, carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[3][4]

-

Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane.[3]

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate 9-acetylphenanthrene.

Protocol 2: Thermodynamically Controlled Synthesis of 3-Acetylphenanthrene

Objective: To synthesize 3-acetylphenanthrene as the major product.

Causality: This protocol employs nitrobenzene, a polar solvent that facilitates the necessary equilibrium, along with a longer reaction time to ensure the system rearranges to the most thermodynamically stable isomer.[3][7]

Materials:

-

Phenanthrene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Nitrobenzene

-

Hydrochloric Acid (concentrated and dilute)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve phenanthrene (1 eq) in anhydrous nitrobenzene.

-

Catalyst Addition: Cool the solution in an ice bath to 0-5 °C and carefully add anhydrous aluminum chloride (1.1 eq).

-

Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise over 30 minutes while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours). The longer reaction time is crucial for allowing the initial kinetic products to rearrange.[3]

-

Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Workup: Transfer to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Nitrobenzene has a high boiling point and may require vacuum distillation for complete removal.

-

Purification: Purify the resulting crude mixture of isomers by column chromatography or fractional crystallization to isolate the desired 3-acetylphenanthrene.

Conclusion

The Friedel-Crafts acylation of phenanthrene is a classic example of the power and subtlety of kinetic versus thermodynamic control in synthetic chemistry. By understanding the underlying mechanistic principles—the relative stability of intermediates versus products and the critical role of reaction reversibility—a chemist can strategically select conditions to achieve high regioselectivity. The choice of solvent emerges as the most influential factor, with non-polar solvents like ethylene dichloride favoring the kinetically preferred 9-isomer, and polar solvents like nitrobenzene driving the reaction towards the thermodynamically stable 3-isomer. The protocols and data presented herein provide a robust framework for researchers to confidently navigate this complex reaction, enabling the targeted synthesis of specific phenanthrene derivatives for applications in materials science and drug discovery.

References

- Agranat, I., Mala'bi, T., Oded, Y. N., & Kraus, H. D. (2020). In quest of reversibility of Friedel-Crafts acyl rearrangements in the pyrene series. Structural Chemistry, 31(1).

-

Agranat, I., Mala'bi, T., Oded, Y. N., & Kraus, H. D. (2020). In quest of reversibility of Friedel-Crafts acyl rearrangements in the pyrene series. ResearchGate. Available at: [Link]

-

Agranat, I., Bentor, Y., & Shih, Y. S. (1977). Remarkable reversibility in aromatic Friedel-Crafts acylations. Para .dblharw. ortho acyl rearrangements of fluorofluorenones in polyphosphoric acid. Journal of the American Chemical Society. Available at: [Link]

-

Unknown. The Friedel-Crafts Acylatios Reaction - 4nd Its Applicatios To Polycyclic Aromatic Hydrocarboi'Is. Scribd. Available at: [Link]

-

Mala'bi, T., Pogodin, S., & Agranat, I. (2013). Reversible Friedel–Crafts acyl rearrangements of planar polycyclic aromatic ketones: dibenzofluorenones. RSC Advances, 3(44), 21797. Available at: [Link]

-

Levy, L., Pogodin, S., Cohen, S., & Agranat, I. (2007). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. ResearchGate. Available at: [Link]

-

Levy, L., Pogodin, S., Cohen, S., & Agranat, I. (2007). Reversible friedel-crafts acylations of phenanthrene: Rearrangements of acetylphenanthrenes. The Hebrew University of Jerusalem. Available at: [Link]

-

LookChem. (n.d.). Preparation of 9-Acetylphenanthrene. Chempedia. Available at: [Link]

-

Unknown. (n.d.). Selective demethylation and acetylation of phenanthrenequinones. ResearchGate. Available at: [Link]

-

Mala'bi, T., Pogodin, S., & Agranat, I. (2011). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. ResearchGate. Available at: [Link]

-

Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624. Available at: [Link]

-

Unknown. (n.d.). Synthetic strategies leading to phenanthrenes. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. PMC. Available at: [Link]

-

Unknown. (n.d.). Detailed understanding on thermodynamic and kinetic features of phenanthrene hydroprocessing on Ni‐Mo/H…. OUCI. Available at: [Link]

-

Levy, L., Pogodin, S., Cohen, S., & Agranat, I. (2007). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. Bentham Science Publishers. Available at: [Link]

-

Levy, L., Pogodin, S., Cohen, S., & Agranat, I. (2007). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes. Ingenta Connect. Available at: [Link]

-

Unknown. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. PMC. Available at: [Link]

-

Poater, J., Solà, M., & Viñas, C. (2018). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers in Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Unknown. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. Available at: [Link]

-

Burgess, J. L., et al. (2009). Thermodynamic study of (anthracene + phenanthrene) solid state mixtures. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cris.huji.ac.il [cris.huji.ac.il]

- 9. benthamdirect.com [benthamdirect.com]

- 10. cris.huji.ac.il [cris.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Comparative Stability & Reactivity Profile: 4-Acetylphenanthrene vs. 9-Acetylphenanthrene

[1]

Executive Summary

In the context of polycyclic aromatic hydrocarbon (PAH) functionalization and drug design, the positional isomerism of acetylphenanthrenes presents a stark contrast in stability, reactivity, and synthetic accessibility.[1]

-

9-Acetylphenanthrene represents the Kinetic Standard .[2][3] It is the primary product of electrophilic substitution under mild conditions, driven by the high double-bond character of the K-region (C9-C10). While accessible, it is thermodynamically metastable, prone to acid-catalyzed rearrangement.

-

4-Acetylphenanthrene represents the Steric Outlier . Located in the "Bay Region," it suffers from severe steric clash with the proton at C5. This interaction forces the acetyl group out of planarity, dismantling conjugation and rendering the molecule thermodynamically unstable and synthetically elusive via direct methods.

This guide analyzes the physicochemical divergence of these two isomers to inform lead optimization and synthetic planning.

Structural Analysis: The Bay vs. The K-Region

The stability differential between these isomers is governed by the topology of the phenanthrene nucleus.

4-Acetylphenanthrene: The Bay Region Clash

The 4-position is situated in the Bay Region (the cove between rings A and C). A substituent here faces the proton at position 5 (H5).

-

Steric Consequence: The van der Waals radius of the acetyl oxygen/methyl group overlaps significantly with H5.

-

Conformational Penalty: To relieve this strain, the acetyl group must rotate roughly 60–90° out of the plane of the aromatic system.

-

Electronic Result: Loss of

-orbital overlap (conjugation) between the carbonyl and the phenanthrene ring, raising the ground state energy (enthalpically unfavorable).

9-Acetylphenanthrene: The K-Region

The 9-position is part of the K-Region (C9-C10 bond), which possesses the highest bond order and alkene-like character in the molecule.

-

Steric Environment: The 9-position is relatively open. While there is a "peri"-like interaction with H1 and H8, it is significantly less repulsive than the Bay Region clash.

-

Electronic Result: The acetyl group can maintain near-planarity, maximizing conjugation energy.

Visualization of Steric Dynamics

Figure 1: Steric landscape comparison. The 4-isomer suffers from Bay Region repulsion (Red), forcing deconjugation, whereas the 9-isomer (Green) retains planarity.

Thermodynamic vs. Kinetic Stability[1][2][4]

The formation and persistence of these isomers follow distinct pathways on the potential energy surface.

| Feature | 9-Acetylphenanthrene | 4-Acetylphenanthrene |

| Control Type | Kinetic Control | N/A (Sterically Disfavored) |

| Formation Rate | Fast (High HOMO coefficient at C9) | Negligible (Blocked approach) |

| Thermodynamic Stability | Moderate (Metastable) | Low (High steric strain) |

| Fate in Acid | Rearranges to 2- & 3-isomers | Deacylates or Degrades |

| Major Impurity | 1-Acetylphenanthrene | N/A (Rarely formed) |

Key Insight: Friedel-Crafts acetylation of phenanthrene typically yields the 9-isomer as the major product (approx. 54% in dichloroethane) because the C9-C10 bond acts as a nucleophilic "alkene" [1]. However, upon heating or prolonged exposure to Lewis acids, the 9-isomer rearranges to the thermodynamically more stable 2- and 3-acetylphenanthrenes [2]. The 4-isomer is typically observed only in trace amounts (<1%) or requires indirect synthesis (photocyclization) because the transition state to form it is destabilized by the same steric factors that destabilize the final product [3].

Experimental Protocols

To rigorously compare these isomers, one must synthesize the 4-isomer via a specialized route, as direct acetylation is insufficient.

Synthesis of 9-Acetylphenanthrene (Kinetic Route)

Principle: Low-temperature Friedel-Crafts acylation in a non-polar solvent to trap the kinetic product.

-

Setup: Flame-dried 3-neck flask, N2 atmosphere.

-

Reagents: Phenanthrene (1.0 eq), Acetyl Chloride (1.1 eq), AlCl3 (1.1 eq), 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve phenanthrene in DCE and cool to 0°C.

-

Add AlCl3 portion-wise (exothermic).

-

Add Acetyl Chloride dropwise over 30 mins, maintaining T < 5°C.

-

Stir at 0–10°C for 2 hours (Monitor by TLC; disappearance of SM).

-

Crucial Step: Quench immediately with ice/HCl to prevent isomerization to the 2/3-isomer.

-

-

Purification: Recrystallization from ethanol yields 9-acetylphenanthrene (approx. 50–60% yield).

Synthesis of 4-Acetylphenanthrene (Photochemical Route)

Principle: Mallory Photocyclization of a stilbene precursor.[4] Direct acetylation fails to produce the 4-isomer in isolable quantities [3].

-

Precursor Synthesis: Prepare 3-acetylstilbene via Wittig reaction of 3-acetylbenzaldehyde and benzyltriphenylphosphonium chloride.

-

Photocyclization:

-

Dissolve 3-acetylstilbene in cyclohexane (dilute solution, ~0.01 M) with a catalytic amount of Iodine (oxidant).

-

Irradiate with a medium-pressure mercury lamp (quartz vessel) for 12–24 hours.

-

Mechanism: The stilbene undergoes electrocyclic ring closure to dihydrophenanthrene, followed by oxidation to phenanthrene.

-

-

Isolation: The reaction yields a mixture of 2-acetyl and 4-acetyl isomers.[2] Separate via column chromatography (Silica gel, Hexane/EtOAc gradient). The 4-isomer elutes first due to twisting/lower polarity.

Stability Assay: Acid-Catalyzed Isomerization

Objective: Demonstrate the thermodynamic instability of the 9-isomer and the lability of the 4-isomer.

-

Dissolve 50 mg of the specific isomer in 5 mL of Polyphosphoric Acid (PPA) or Triflic Acid.

-

Heat to 60°C.

-

Sampling: Take aliquots at t=0, 1h, 4h, 24h.

-

Analysis: HPLC (C18 column, Acetonitrile/Water).

Pathway Visualization: Synthesis & Isomerization[7]

Figure 2: Synthetic divergence. 9-Acetyl is accessible via direct chemistry but rearranges. 4-Acetyl requires photochemical construction and is synthetically isolated from the standard equilibrium.

References

-

BenchChem. (2025).[1][5] Improving Regioselectivity of Phenanthrene Acylation. Retrieved from

-

Gore, P. H., & Kamonah, F. S. (1979).[7] A New Synthesis of 4-Acetylphenanthrene. Synthetic Communications, 9(5), 377–382. Retrieved from

-

Royal Society of Chemistry. (1967).[4] The Friedel–Crafts acetylation of phenanthrene. Journal of the Chemical Society C. Retrieved from

-

Organic Syntheses. (2003). Preparation of 9,10-Dimethoxyphenanthrene and 3,6-Diacetyl-9,10-dimethoxyphenanthrene. Org. Synth. 2003, 80, 227.[8] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Molecular Geometry of 4-Acetylphenanthrene: Steric Conflict and Structural Dynamics

The following technical guide details the molecular geometry, synthesis, and spectroscopic characteristics of 4-acetylphenanthrene, with a specific focus on the steric consequences of substitution at the "bay region."

Executive Summary

4-Acetylphenanthrene represents a classic case of steric inhibition of resonance . Unlike its isomers (2-, 3-, or 9-acetylphenanthrene), the 4-isomer possesses a substituent in the "bay region" (the cove between positions 4 and 5). The van der Waals radius of the acetyl group physically clashes with the proton at position 5 (H5). This conflict forces the molecule to abandon planarity, twisting the acetyl group out of conjugation with the aromatic system. This guide analyzes the energetic, synthetic, and spectroscopic implications of this twist.

The Bay Region Paradox: Structural Analysis

The core structural feature of 4-acetylphenanthrene is the C4–C5 steric clash . In a planar conformation, the distance between the acetyl oxygen (or methyl) and the H5 proton would be significantly shorter than the sum of their van der Waals radii (approx. 2.6 Å).

Conformational Distortion